Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to reduction to obtain the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium carbonate: Used in the initial synthesis step.
Reducing agents: Used to reduce the nitro group to the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .
Scientific Research Applications
Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate include other benzofuran derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H8BrFO3 |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 5-bromo-6-fluoro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)7-5-16-10-4-9(13)8(12)3-6(7)10/h3-5H,2H2,1H3 |
InChI Key |
LNUNTORHCFGIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=CC(=C(C=C21)Br)F |
Origin of Product |
United States |
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